molecular formula C9H8N2O3 B021803 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate CAS No. 106429-57-6

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B021803
Key on ui cas rn: 106429-57-6
M. Wt: 192.17 g/mol
InChI Key: KZBROPAHLBJQQC-UHFFFAOYSA-N
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Patent
US08895118B2

Procedure details

Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-6-carboxylate (43 g, 0.22 mol) was charged into phosphorus oxychloride (286 ml). Dry hydrogen chloride was bubbled through the boiling reaction mass for 12 hours. After cooling a reaction mass was poured into a mixture of ice and water (2 kg). Precipitate was filtered out. Filtrate was diluted with water (1.25 1) and ammonia solution (˜800 ml), after that pH was adjusted to 5.6 with ammonia solution. Precipitate was filtered and rinsed with water. Yield was 39.5 g (84%).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
286 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[NH:6][C:5]2[CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=[CH:10][C:4]=2[NH:3]1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:2]1[NH:6][C:5]2[CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=[CH:10][C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
O=C1NC2=C(N1)C=C(C=C2)C(=O)OC
Name
Quantity
286 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dry hydrogen chloride was bubbled through the boiling reaction mass for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling a reaction mass
ADDITION
Type
ADDITION
Details
was poured into a mixture of ice and water (2 kg)
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered out
ADDITION
Type
ADDITION
Details
Filtrate was diluted with water (1.25 1) and ammonia solution (˜800 ml)
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered
WASH
Type
WASH
Details
rinsed with water

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=C(N1)C=C(C=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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